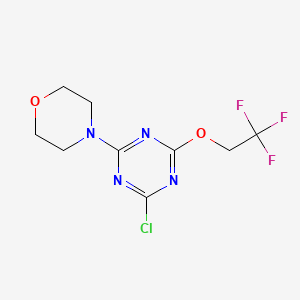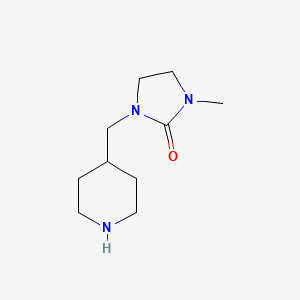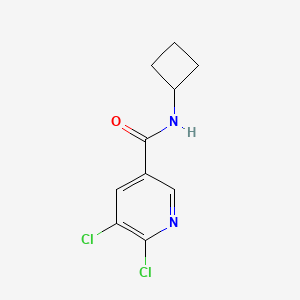
2,2-ジフルオロ-3-ヒドロキシペンタン酸
概要
説明
2,2-Difluoro-3-hydroxypentanoic acid is a synthetic organic compound with the molecular formula C5H8F2O3 and a molecular weight of 154.11 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2,2-Difluoro-3-hydroxypentanoic acid is 1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2,2-Difluoro-3-hydroxypentanoic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 263.7±40.0 °C at 760 mmHg . The flash point is 113.3±27.3 °C . The compound has a LogP value of 0.70, indicating its relative lipophilicity .科学的研究の応用
生化学: 酵素阻害研究
2,2-ジフルオロ-3-ヒドロキシペンタン酸: は、生化学において酵素阻害研究に使用されます。 そのジフルオロ基は、酵素触媒反応の遷移状態を模倣することができ、酵素メカニズムの理解とより良い阻害剤の設計に役立ちます .
薬理学: 薬物開発
薬理学では、この化合物は潜在的な薬物候補の合成のためのビルディングブロックとして役立ちます。 そのユニークな構造は、より大きな分子に組み込むことで、代謝安定性と有効性を向上させることができます .
農業: 殺菌剤の分解
この化合物は、農業で使用される特定の殺菌剤の分解経路に役割を果たします。 それは生体変換プロセスの副産物であり、農薬の環境への影響を評価するために不可欠です .
材料科学: フッ素化ポリマーの合成
2,2-ジフルオロ-3-ヒドロキシペンタン酸: は、材料科学においてフッ素化ポリマーの合成に使用されます。 これらのポリマーは、化学的耐性と安定性に優れており、過酷な産業環境に適しています .
環境科学: 汚染物質処理
この化合物は、汚染物質処理プロセスの研究に関与しています。 そのフッ素原子は、水処理施設における有機汚染物質の変換を追跡するために使用できます .
工業化学: 化学中間体
工業化学において、2,2-ジフルオロ-3-ヒドロキシペンタン酸は、さまざまな化学物質の合成のための貴重な中間体です。 その反応性により、さまざまな化学産業で使用される複雑な分子を生成できます .
分析化学: 校正用標準
その明確に定義された構造により、NMRや質量分析計などの分析機器の校正用標準として使用でき、化学分析における正確な測定を保証します .
有機合成: キラリティのあるビルディングブロック
最後に、それは有機合成におけるキラリティのあるビルディングブロックとして使用されます。 その立体化学は、非対称分子を構築するために重要であり、これは新しい医薬品開発に不可欠です .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
生化学分析
Biochemical Properties
2,2-Difluoro-3-hydroxypentanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or substrate. The hydroxyl group in 2,2-Difluoro-3-hydroxypentanoic acid allows it to form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the presence of fluorine atoms can affect the compound’s reactivity and interaction with biomolecules .
Cellular Effects
2,2-Difluoro-3-hydroxypentanoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins within the cell can lead to alterations in metabolic flux and energy production. Furthermore, 2,2-Difluoro-3-hydroxypentanoic acid may impact cell proliferation and apoptosis, depending on the concentration and exposure duration .
Molecular Mechanism
The molecular mechanism of 2,2-Difluoro-3-hydroxypentanoic acid involves its interaction with specific enzymes and proteins. The compound can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways. Additionally, 2,2-Difluoro-3-hydroxypentanoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-3-hydroxypentanoic acid can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2-Difluoro-3-hydroxypentanoic acid is relatively stable under standard laboratory conditions, but its effects on cellular function can change with prolonged exposure. Long-term studies have indicated potential cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-3-hydroxypentanoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, 2,2-Difluoro-3-hydroxypentanoic acid may cause adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to avoid potential harmful effects in animal studies .
Metabolic Pathways
2,2-Difluoro-3-hydroxypentanoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The presence of fluorine atoms in the compound can also affect its metabolic stability and reactivity .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-3-hydroxypentanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
2,2-Difluoro-3-hydroxypentanoic acid exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell, depending on its chemical properties and interactions with targeting signals or post-translational modifications. The subcellular localization of 2,2-Difluoro-3-hydroxypentanoic acid can affect its activity and function, influencing cellular processes and metabolic pathways .
特性
IUPAC Name |
2,2-difluoro-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-3(8)5(6,7)4(9)10/h3,8H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXUHFTSMNNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710217 | |
| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233233-76-5 | |
| Record name | 2,2-Difluoro-3-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40710217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-3-hydroxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)







